3-Chloro-3,7,11-trimethyldodec-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3,7,11-trimethyldodec-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a chlorine atom attached to the third carbon. This compound is part of the alkyne family, which are unsaturated hydrocarbons with the general formula ( C_nH_{2n-2} ). The presence of the chlorine atom and the specific arrangement of methyl groups make this compound unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,7,11-trimethyldodec-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7,11-trimethyldodec-1-yne and a chlorinating agent.
Chlorination Reaction: The chlorination of 3,7,11-trimethyldodec-1-yne is carried out using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the third carbon position.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3,7,11-trimethyldodec-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction Reactions: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Major Products
Substitution: Formation of various substituted alkynes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
3-Chloro-3,7,11-trimethyldodec-1-yne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3,7,11-trimethyldodec-1-yne involves its interaction with molecular targets through its reactive alkyne and chlorine functional groups. The alkyne group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can modulate biological pathways and chemical processes, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3,7,11-trimethyldodec-1-yne: Similar structure with a bromine atom instead of chlorine.
3-Iodo-3,7,11-trimethyldodec-1-yne: Similar structure with an iodine atom instead of chlorine.
3-Chloro-3,7,11-trimethyldodec-2-yne: Similar structure with the chlorine atom at a different position.
Uniqueness
3-Chloro-3,7,11-trimethyldodec-1-yne is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom at the third carbon and the alkyne group at the first carbon position contribute to its unique chemical behavior and applications.
Properties
CAS No. |
64329-92-6 |
---|---|
Molecular Formula |
C15H27Cl |
Molecular Weight |
242.83 g/mol |
IUPAC Name |
3-chloro-3,7,11-trimethyldodec-1-yne |
InChI |
InChI=1S/C15H27Cl/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,13-14H,7-12H2,2-5H3 |
InChI Key |
RRTBDRZNUBDXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)(C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.